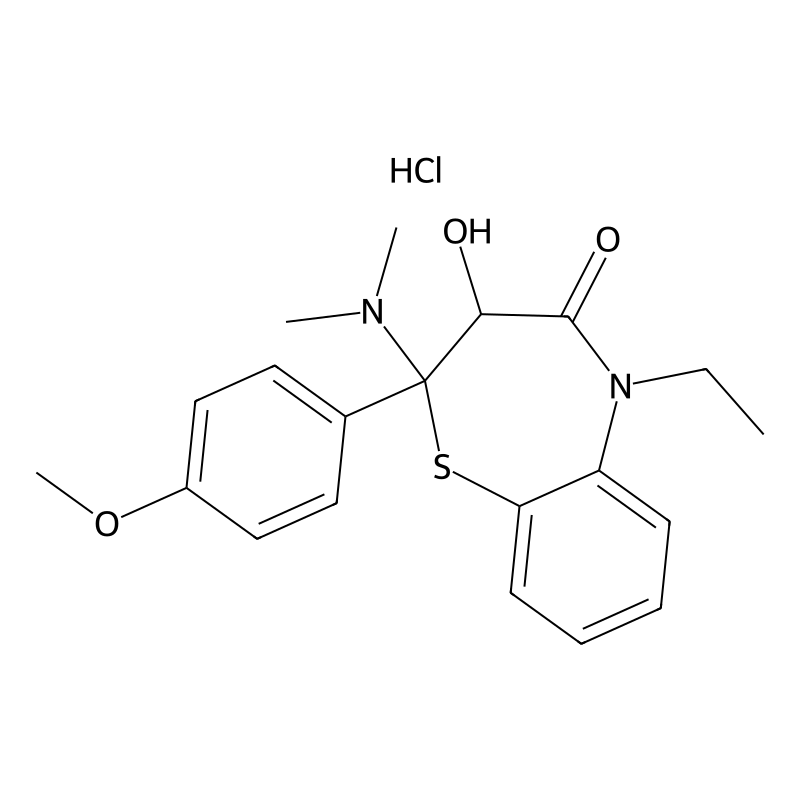

rac-cis-Desacetyl Diltiazem Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Potential Role in Alzheimer's Disease Research:

rac-cis-Desacetyl Diltiazem Hydrochloride (rac-cis-D-Diltiazem HCl) has been investigated in pre-clinical studies for its potential role in Alzheimer's disease (AD) due to its observed effects on calcineurin, a protein phosphatase involved in learning and memory. Studies suggest that rac-cis-D-Diltiazem HCl may inhibit calcineurin activity, potentially protecting neurons from neurodegeneration observed in AD. [] However, further research, including clinical trials, is needed to determine its efficacy and safety in treating AD.

Investigation in Cardiovascular Research:

rac-cis-D-Diltiazem HCl, a metabolite of the calcium channel blocker diltiazem, has been studied for its potential cardioprotective effects. Some studies suggest it may possess similar properties to diltiazem, such as relaxing blood vessels and reducing blood pressure. However, the research on rac-cis-D-Diltiazem HCl's cardiovascular effects is limited, and further investigation is necessary to understand its full impact on the heart and circulatory system. []

Use as a Research Tool:

- Studying calcineurin function: Researchers can utilize rac-cis-D-Diltiazem HCl to investigate calcineurin's role in various cellular processes, potentially aiding in understanding its involvement in different diseases.

- Investigating calcium channels: As a metabolite of a calcium channel blocker, rac-cis-D-Diltiazem HCl may be employed in studies exploring calcium channel function and their role in various physiological processes.

Rac-cis-Desacetyl Diltiazem Hydrochloride is a compound that serves as a metabolite of Diltiazem, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. The chemical formula for Rac-cis-Desacetyl Diltiazem Hydrochloride is CHClNOS, with a molecular weight of approximately 408.94 g/mol. This compound is characterized by its ability to inhibit calcium ion influx into cells, thereby promoting vasodilation and reducing cardiac workload .

As a metabolite, rac-cis-DDH is not expected to have the same pharmacological activity as the parent compound, diltiazem. Diltiazem acts by blocking calcium channels in heart muscle and blood vessel cells, leading to relaxation and improved blood flow []. The mechanism of action of rac-cis-DDH remains unknown and requires further investigation.

As a metabolite of Diltiazem, Rac-cis-Desacetyl Diltiazem Hydrochloride exhibits biological activities similar to its parent compound. It functions as a calcium channel antagonist, leading to:

- Vasodilation: Relaxation of blood vessels, which lowers blood pressure.

- Negative Inotropic Effect: Reduction in the force of heart muscle contraction.

- Antiarrhythmic Properties: Modulation of heart rhythm by affecting sinoatrial and atrioventricular conduction .

The synthesis of Rac-cis-Desacetyl Diltiazem Hydrochloride typically involves the following steps:

- Starting Material: Begin with Diltiazem hydrochloride as the precursor.

- Hydrolysis Reaction: Subject Diltiazem to hydrolytic conditions (e.g., using water at elevated temperatures) to remove the acetyl group.

- Purification: Isolate Rac-cis-Desacetyl Diltiazem Hydrochloride through crystallization or chromatography techniques.

This method allows for the efficient production of the metabolite while maintaining its structural integrity .

Rac-cis-Desacetyl Diltiazem Hydrochloride finds applications primarily in pharmacological research and development, particularly in studies related to cardiovascular health. Its properties make it a valuable compound for:

- Investigating Calcium Channel Blockers: Understanding the pharmacodynamics and pharmacokinetics of calcium antagonists.

- Drug

Studies have shown that Rac-cis-Desacetyl Diltiazem Hydrochloride interacts with various drugs, influencing their pharmacological effects. Notably:

- It exhibits competitive binding characteristics with other calcium channel blockers.

- The presence of this metabolite can alter the efficacy and side effect profile of co-administered medications, necessitating careful monitoring during combination therapies .

Rac-cis-Desacetyl Diltiazem Hydrochloride shares similarities with several other compounds, particularly within the class of calcium channel blockers. Here are some notable comparisons:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Diltiazem Hydrochloride | Calcium channel blocker | Parent compound; broader therapeutic use |

| Verapamil | Calcium channel blocker | More potent negative inotropic effect |

| Nifedipine | Calcium channel blocker | Primarily acts on vascular smooth muscle |

| Amlodipine | Calcium channel blocker | Long half-life; once-daily dosing |

Rac-cis-Desacetyl Diltiazem Hydrochloride is unique due to its status as a metabolite, which may influence its pharmacokinetic properties and therapeutic efficacy compared to these other compounds .

rac-cis-Desacetyl Diltiazem Hydrochloride represents a pivotal metabolite in the complex pharmacokinetic profile of diltiazem, fundamentally altering the disposition characteristics of the parent compound. This metabolite emerges as the primary deacetylated product following diltiazem administration and exhibits distinct pharmacological properties that significantly influence therapeutic outcomes [1] [2] [3].

The formation of rac-cis-Desacetyl Diltiazem occurs through esterase-mediated hydrolysis of the acetyl ester group on the parent diltiazem molecule [4] [5]. This biotransformation pathway represents one of the major metabolic routes for diltiazem elimination, alongside cytochrome P450-mediated N-demethylation and O-demethylation processes [1] [6]. The metabolite demonstrates substantial pharmacological activity, retaining approximately 25-50% of the coronary vasodilatory potency of the parent drug [3] [7].

Pharmacokinetic studies reveal that rac-cis-Desacetyl Diltiazem exhibits markedly different disposition characteristics compared to diltiazem. The metabolite demonstrates a prolonged terminal elimination half-life of 9.8-10.4 hours, significantly exceeding the 3.0-4.5 hour half-life of the parent compound [8] [9]. This extended half-life contributes to metabolite accumulation during chronic dosing regimens, with plasma concentrations typically reaching 10-20% of parent drug levels at steady state [3] [7].

The area under the concentration-time curve ratio for rac-cis-Desacetyl Diltiazem relative to diltiazem ranges from 0.12-0.16, indicating substantial formation but lower overall systemic exposure compared to the parent drug [8] [9]. Peak plasma concentrations of the metabolite occur later than those of diltiazem, with time to maximum concentration values of 25-26 hours compared to 11-18 hours for the parent compound [9].

Hepatic Metabolism via Cytochrome P450 Isoenzymes

The hepatic metabolism of rac-cis-Desacetyl Diltiazem involves multiple cytochrome P450 isoenzymes, with Cytochrome P450 2D6 serving as the predominant enzyme responsible for further biotransformation of this metabolite [10] [11] [12]. Unlike the parent compound diltiazem, which undergoes preferential metabolism via Cytochrome P450 3A4, the desacetylated metabolite demonstrates markedly different enzyme selectivity and kinetic parameters [10] [11].

Cytochrome P450 2D6 catalyzes the O-demethylation of rac-cis-Desacetyl Diltiazem with a Michaelis-Menten constant of approximately 5 micrometers, indicating high enzyme affinity for this substrate [11] [12]. This represents a 100-fold higher affinity compared to Cytochrome P450 3A4-mediated N-demethylation, which exhibits a Michaelis-Menten constant of approximately 540 micrometers [11] [12]. The preferential metabolism through Cytochrome P450 2D6 distinguishes the metabolite from its parent compound and establishes the foundation for clinically significant pharmacokinetic variability [10] [13].

The metabolic transformation of rac-cis-Desacetyl Diltiazem through Cytochrome P450 2D6 generates several secondary metabolites, including desacetyl-O-desmethyl diltiazem and desacetyl-N-monodesmethyl diltiazem [6] [14]. These downstream metabolites undergo further biotransformation through glucuronidation and sulfation pathways before eventual elimination [6] [5].

Hepatic clearance of rac-cis-Desacetyl Diltiazem demonstrates significant interindividual variability, primarily attributable to the polymorphic nature of Cytochrome P450 2D6 [10] [13]. The enzyme exhibits genetic polymorphism with extensive, intermediate, poor, and ultrarapid metabolizer phenotypes, each associated with distinct metabolite disposition characteristics [13] [15].

Interspecies Variation in Metabolic Processing

Interspecies differences in the metabolic processing of rac-cis-Desacetyl Diltiazem reflect fundamental variations in enzyme expression, activity, and substrate selectivity across different mammalian species [16] [17] [18]. These variations have profound implications for translational pharmacology and drug development strategies involving diltiazem and its metabolites.

Rats demonstrate the most pronounced species-specific metabolic pattern, with deacetylation representing the predominant biotransformation pathway for diltiazem [16]. The area under the curve ratio of desacetyl diltiazem to diltiazem in rats exceeds that observed in humans by approximately seven-fold, indicating substantially enhanced deacetylation capacity [16]. This enhanced activity has been attributed to the rat-specific carboxylesterase Ces2a, which exhibits efficient diltiazem deacetylase activity with kinetic parameters similar to rat liver microsomes [16].

Human metabolic processing of rac-cis-Desacetyl Diltiazem differs markedly from rodent patterns, with N-monodesmethyl diltiazem representing the major circulating metabolite rather than deacetylated derivatives [17] [19]. Human liver microsomes demonstrate minimal diltiazem deacetylase activity compared to rat preparations, indicating species-specific differences in esterase expression and substrate recognition [16].

Rabbits exhibit intermediate metabolic characteristics, with both deacetyl diltiazem and N-monodesmethyl metabolites representing significant plasma constituents [17]. The relative abundance of these metabolites in rabbit plasma suggests balanced contributions from both esterase and cytochrome P450-mediated pathways [17].

Dogs demonstrate metabolic patterns more closely resembling humans, with N-monodesmethyl diltiazem representing the predominant plasma metabolite [17]. However, deacetyl diltiazem remains detectable as a minor constituent, indicating retained esterase activity at levels intermediate between humans and rats [17].

Monkeys and non-human primates exhibit metabolic profiles most similar to humans, suggesting evolutionary conservation of enzyme expression patterns and substrate selectivity within the primate lineage [1] [2]. This similarity supports the use of non-human primate models for investigating diltiazem pharmacokinetics and metabolite disposition.

Reactive Metabolite Identification

The biotransformation of rac-cis-Desacetyl Diltiazem generates several reactive intermediates and metabolites that possess potential biological significance beyond simple elimination pathways [20] [21]. These reactive species may contribute to both therapeutic effects and adverse reactions associated with diltiazem therapy through mechanisms involving oxidative stress, protein modification, and cellular signaling pathway disruption.

Cytochrome P450-mediated oxidation of rac-cis-Desacetyl Diltiazem produces reactive oxygen metabolites that demonstrate significant biological activity [20]. These oxidative metabolites include superoxide anions, hydroxyl radicals, and hypochlorous acid derivatives that can interact with cellular macromolecules including proteins, lipids, and nucleic acids [20]. The formation of these reactive species occurs through typical cytochrome P450 uncoupling mechanisms, where electron transfer proceeds without substrate hydroxylation [20].

N-oxidation pathways generate diltiazem N-oxide derivatives that retain pharmacological activity while exhibiting altered physicochemical properties [22] [14]. Desacetyl diltiazem N-oxide represents a significant metabolite identified in human plasma and urine samples, demonstrating the operational significance of this biotransformation pathway [22] [14]. The N-oxide metabolites demonstrate modified protein binding characteristics and altered tissue distribution compared to their parent compounds [22].

Photoreactive metabolites represent another category of reactive intermediates associated with rac-cis-Desacetyl Diltiazem biotransformation [21]. These photosensitizing compounds absorb ultraviolet radiation in the 220-300 nanometer range, corresponding to the ultraviolet-B spectrum [21]. Upon photochemical activation, these metabolites generate reactive intermediates capable of inducing cellular damage through lipid peroxidation, protein cross-linking, and DNA modification [21].

The identification of reactive metabolites has been facilitated through advanced analytical techniques including liquid chromatography-mass spectrometry and tandem mass spectrometry methodologies [14]. These approaches enable detection and structural characterization of minor metabolites that may not be readily quantifiable using conventional analytical methods [14].

Enterohepatic Recirculation Dynamics

Enterohepatic recirculation represents a significant pharmacokinetic phenomenon influencing the disposition of rac-cis-Desacetyl Diltiazem and contributing to the complex plasma concentration-time profiles observed following diltiazem administration [23] [24] [25]. This recirculation process involves biliary excretion of the metabolite, intestinal reabsorption, and subsequent return to the systemic circulation, effectively extending the apparent elimination half-life and increasing overall systemic exposure.

Clinical studies demonstrate characteristic double-peaked plasma concentration profiles in patients receiving oral diltiazem, with the secondary peak attributed to enterohepatic recirculation of both parent drug and metabolites [23] [25]. The timing of the secondary peak typically occurs 6-12 hours after initial drug administration, consistent with the transit time required for biliary excretion and intestinal reabsorption [23] [25].

The magnitude of enterohepatic recirculation varies significantly among individuals, contributing to the substantial interpatient variability observed in diltiazem pharmacokinetics [23] [25]. Factors influencing recirculation efficiency include biliary excretion capacity, intestinal transit time, gut microbiota composition, and the presence of food or other medications that may alter gastrointestinal physiology [24].

Biliary excretion of rac-cis-Desacetyl Diltiazem occurs primarily as glucuronide and sulfate conjugates, which undergo hydrolysis by intestinal enzymes to regenerate the parent metabolite for reabsorption [24] [5]. The efficiency of this deconjugation process represents a critical determinant of recirculation magnitude and duration [24].

Mathematical modeling of enterohepatic recirculation demonstrates significant impact on fundamental pharmacokinetic parameters including clearance, volume of distribution, and bioavailability [24]. Recirculation can reduce apparent clearance by 20-40% and increase steady-state volume of distribution by similar magnitudes, effectively prolonging drug action and potentially increasing the risk of accumulation during chronic dosing [24].